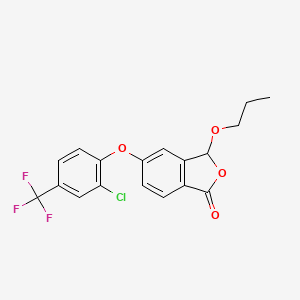
1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-3-propoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-3-propoxyisobenzofuran-1(3H)-one is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro and trifluoromethyl group attached to a phenoxy ring, which is further connected to a propoxyisobenzofuran moiety. It is used in various scientific research applications due to its distinctive reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-3-propoxyisobenzofuran-1(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-(trifluoromethyl)phenol and 3-propoxyisobenzofuran-1(3H)-one as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as dichloromethane or toluene. The reaction temperature is maintained between 0-50°C to ensure optimal yield and selectivity.
Catalysts: Catalysts such as sulfur trioxide or other Lewis acids may be used to facilitate the reaction and improve the overall efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is common to maintain the desired reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-3-propoxyisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro and trifluoromethyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-3-propoxyisobenzofuran-1(3H)-one is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-3-propoxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 2-Chloro-4-(trifluoromethyl)phenol
- 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid
- 2-Chloro-5-(trifluoromethyl)pyrimidine
Uniqueness: 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-3-propoxyisobenzofuran-1(3H)-one is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and stability are advantageous.
Propriétés
Numéro CAS |
99199-20-9 |
|---|---|
Formule moléculaire |
C18H14ClF3O4 |
Poids moléculaire |
386.7 g/mol |
Nom IUPAC |
5-[2-chloro-4-(trifluoromethyl)phenoxy]-3-propoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C18H14ClF3O4/c1-2-7-24-17-13-9-11(4-5-12(13)16(23)26-17)25-15-6-3-10(8-14(15)19)18(20,21)22/h3-6,8-9,17H,2,7H2,1H3 |
Clé InChI |
FYBXUTAACSVBGA-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1C2=C(C=CC(=C2)OC3=C(C=C(C=C3)C(F)(F)F)Cl)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-4-methyl-2-[[(2S)-5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12885183.png)

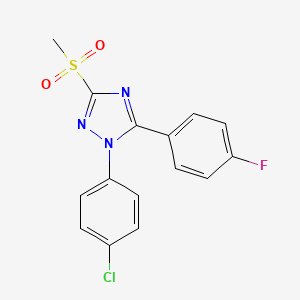
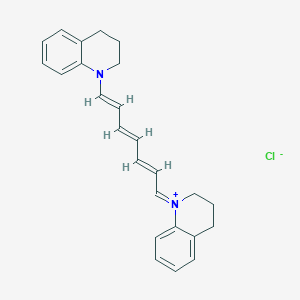
![4,6-Dimethylisoxazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B12885226.png)
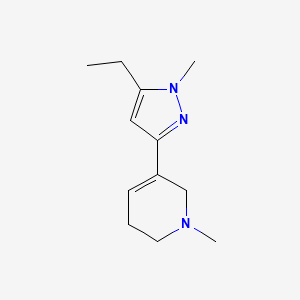
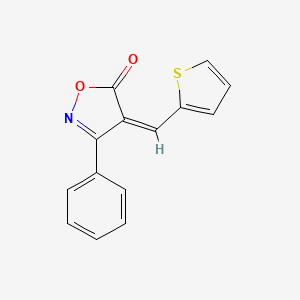
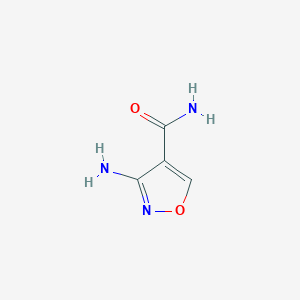

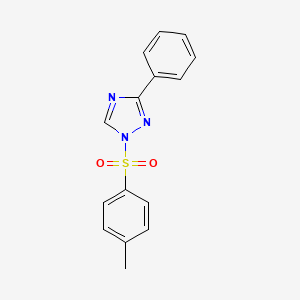
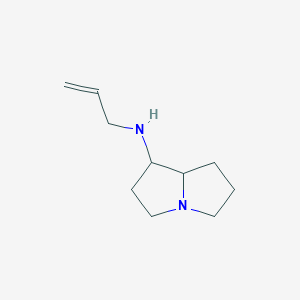

![1-[2-(1,2-Dihydroxypropan-2-yl)-6-hydroxy-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12885275.png)
